molecular formula C16H23NO4 B7571189 Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate

Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate

Cat. No. B7571189
M. Wt: 293.36 g/mol
InChI Key: IQQBINSIUFCXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate, also known as EMA-401, is a chemical compound that has been studied for its potential use as a pain management medication. This compound has shown promising results in preclinical studies and has the potential to be an effective treatment for chronic pain.

Mechanism of Action

Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate works by blocking the Nav1.7 ion channel, which is involved in the transmission of pain signals in the nervous system. By blocking this ion channel, Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate can reduce the transmission of pain signals and provide relief from chronic pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate are related to its mechanism of action. By blocking the Nav1.7 ion channel, Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate can reduce the transmission of pain signals in the nervous system. This can lead to a reduction in pain and an improvement in quality of life for patients with chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate in lab experiments is that it has shown promising results in preclinical studies. This suggests that it may be an effective treatment for chronic pain in humans. However, one limitation of using Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate in lab experiments is that it is still in the early stages of development and has not yet been tested in large-scale clinical trials.

Future Directions

There are several future directions for research on Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate. One direction is to conduct large-scale clinical trials to determine the safety and efficacy of Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate in humans. Another direction is to investigate the potential use of Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate in other types of chronic pain, such as cancer pain or inflammatory pain. Additionally, researchers could investigate the potential use of Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate in combination with other pain management medications to enhance its effectiveness.

Synthesis Methods

The synthesis of Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate involves several steps, including the reaction of 2-methoxy-5-methylbenzoyl chloride with isopropylamine to form the intermediate 2-methoxy-5-methylbenzoyl-isopropylamine. This intermediate is then reacted with ethyl chloroacetate to form the final product, Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate.

Scientific Research Applications

Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate has been studied for its potential use as a pain management medication. Specifically, it has been shown to be effective in treating neuropathic pain, which is a type of chronic pain that is caused by damage to the nervous system. Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate works by blocking a specific type of ion channel in the nervous system that is involved in the transmission of pain signals.

properties

IUPAC Name

ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-6-21-15(18)10-17(11(2)3)16(19)13-9-12(4)7-8-14(13)20-5/h7-9,11H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBINSIUFCXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C(C)C)C(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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